
Ethynylferrocene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylferrocene can be synthesized through several methods, with one common approach involving the Sonogashira coupling reaction. This method typically uses a palladium catalyst and a copper co-catalyst to couple iodoferrocene with trimethylsilylacetylene, followed by deprotection to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of acetylferrocene with phosphorus oxychloride in the presence of N,N-dimethylformamide, followed by treatment with sodium amide in liquid ammonia under anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions: Ethynylferrocene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferrocenium ions.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like lithium diisopropylamide can facilitate substitution reactions.
Major Products:
Oxidation: Ferrocenium salts.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Scientific Research Applications
Nanoelectronics
Ethynylferrocene has been extensively studied for its potential applications in nanoelectronics. The incorporation of ethynyl groups into the ferrocene structure enhances the molecule's electronic properties, making it suitable for use in molecular junctions and spintronic devices.
- Spin-Dependent Electron Transport : Research indicates that the substitution position of ethynyl groups significantly affects the spin-dependent current-voltage characteristics of this compound-based molecular junctions. Studies have shown that these junctions can serve as effective spin filters, with spin filtering efficiency (SFE) values reaching up to 100% under optimal conditions. This property is crucial for developing advanced spintronic devices that rely on electron spin rather than charge for information processing .
- Molecular Conductance : The electronic structure of this compound can be modified through chemical substitutions, allowing for tailored molecular conductance properties. This adaptability is vital for designing nanoscale electronic components .
Medicinal Chemistry
This compound and its derivatives have been explored for their biological activities, including potential therapeutic applications.
- Anticancer Activity : Recent studies have highlighted the anticancer properties of ferrocene derivatives, including those with ethynyl substitutions. For instance, compounds featuring ferrocene scaffolds have shown promising results against various cancer cell lines. The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival .
- Antimicrobial Properties : this compound derivatives have demonstrated antimicrobial activity against a range of pathogens. The hydrophobic nature of ferrocene enhances its interaction with biological membranes, making it an attractive candidate for developing new antimicrobial agents .
- Drug Development : The structural versatility of this compound allows it to act as a scaffold in drug discovery. Its ability to form stable complexes with biological targets can lead to the development of novel therapeutic agents targeting diseases such as cancer and infections .
Materials Science
In materials science, this compound has been utilized in the synthesis of advanced materials with unique properties.
- Conductive Polymers : this compound is used as a building block in the synthesis of conductive polymers. These materials exhibit excellent electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .
- Nanocomposites : The incorporation of this compound into nanocomposites enhances their mechanical and electrical properties. These composites are being investigated for use in flexible electronics and energy storage devices .
Case Study 1: Spintronics Applications
A study focused on the electron transport properties of this compound-based molecular junctions revealed that varying the substitution pattern of ethynyl groups could optimize spin filtering effects. The findings suggest that these molecular systems could be integrated into future spintronic devices, enhancing their performance significantly .
Case Study 2: Anticancer Drug Development
Research on ferrocene derivatives indicated that compounds containing ethynyl groups exhibited potent anticancer activity through mechanisms involving apoptosis induction in cancer cells. This study underscores the potential of this compound as a lead compound in drug development efforts aimed at treating various cancers .
Case Study 3: Conductive Polymer Synthesis
A recent synthesis involving this compound led to the creation of a new class of conductive polymers with enhanced electrical properties. These materials showed promise for applications in organic photovoltaic cells and flexible electronic devices, demonstrating the versatility of this compound in materials science .
Mechanism of Action
The mechanism by which ethynylferrocene exerts its effects is primarily through its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This redox behavior is crucial in its applications in sensors and catalysis. The ethynyl group also allows for further functionalization, enhancing its versatility in various chemical reactions .
Comparison with Similar Compounds
Ethynylferrocene can be compared with other ferrocene derivatives such as:
Vinylferrocene: Similar in structure but with a vinyl group instead of an ethynyl group.
Ferrocenylmethylamine: Contains an amine group attached to the ferrocene moiety.
Ferrocenylcarboxylic acid: Features a carboxylic acid group.
Uniqueness: this compound is unique due to its ethynyl group, which provides a site for further chemical modifications and enhances its electronic properties. This makes it particularly useful in the development of advanced materials and sensors .
Biological Activity
Ethynylferrocene is an organometallic compound that belongs to the ferrocene family, characterized by a ferrocene core with an ethynyl group (-C≡CH) attached. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiproliferative, antimicrobial, and antifungal properties. Understanding the biological activity of this compound and its derivatives can provide insights into their therapeutic applications.
Antiproliferative Activity
Numerous studies have investigated the antiproliferative effects of this compound and related compounds. In vitro assays have demonstrated that certain ferrocenyl derivatives exhibit significant cytotoxicity against various cancer cell lines.
- Cell Lines Tested : Commonly used cell lines include MCF7 (breast cancer), A2058 (melanoma), PANC-1 (pancreatic cancer), and EBC-1 (lung cancer).
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cellular metabolism through the generation of reactive oxygen species (ROS) .
Case Study: Antiproliferative Assays
In a specific study, the antiproliferative activity of a series of ferrocenyl derivatives was assessed using the sulforhodamine B (SRB) assay. The results indicated that compounds with a para-aminopropynyl substituent displayed enhanced activity compared to their unsubstituted counterparts. Notably, compound 17b , featuring a 4-(4-iodobenzyl) group, reduced cell viability significantly across multiple cell lines .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
17b | A2058 | 10 | Significant reduction in viability |
17c | EBC-1 | 5 | Most effective among tested compounds |
11 | PANC-1 | 25 | Moderate activity observed |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
- Bacterial Strains : Commonly tested strains include E. coli and S. aureus.
- Fungal Strains : The compound has shown antifungal activity against species like Candida albicans.
Case Study: Antimicrobial Assays
A study reported that this compound exhibited an IC50 value of 43 µM against certain fungal strains, indicating moderate antifungal efficacy . Additionally, its derivatives showed promising results in inhibiting bacterial growth, with some compounds demonstrating lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics.
Compound | Target Organism | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | E. coli | 30 | Bactericidal |
Derivative A | S. aureus | 25 | Bacteriostatic |
Derivative B | Candida albicans | 43 | Antifungal |
Mechanistic Insights
The biological activity of this compound is often attributed to its redox properties. The ferrocene moiety allows for electron transfer processes that can lead to increased ROS production within cells, contributing to oxidative stress and subsequent cell death in cancer cells . Furthermore, modifications on the ferrocene structure can significantly alter its biological profile, enhancing or diminishing its therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR studies have indicated that specific substitutions on the ferrocene ring can enhance biological activities:
- Substituents : The presence of electron-withdrawing groups tends to increase the cytotoxicity of derivatives.
- Positioning : The position of substituents on the ferrocene ring impacts both solubility and interaction with biological targets.
Properties
CAS No. |
1271-47-2 |
---|---|
Molecular Formula |
C12H10Fe 10* |
Molecular Weight |
210.05 |
Origin of Product |
United States |
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